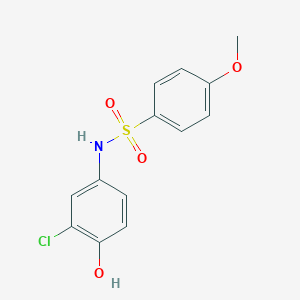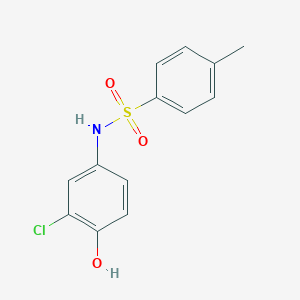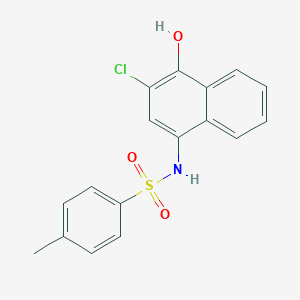![molecular formula C18H18ClNO2S B230337 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine](/img/structure/B230337.png)
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine, also known as CP-122,288, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess both anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine reduces the production of inflammatory mediators and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that it has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. This makes it a potentially useful compound for further research into the development of new anti-inflammatory and analgesic drugs.
However, one of the limitations of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and interactions with other drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research into 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. One potential area of research is the development of new anti-inflammatory and analgesic drugs based on the structure of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. Another area of research is the investigation of its potential therapeutic applications in other conditions, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand its mechanism of action and potential side effects. This could involve studies to investigate its interactions with other drugs and its effects on different cell types and tissues. Overall, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is a promising compound that has the potential to be developed into new therapeutic agents for the treatment of various inflammatory and painful conditions.
Méthodes De Synthèse
The synthesis of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine involves the reaction of 5-chloro-2-(phenylsulfanyl)benzoic acid with morpholine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been extensively studied for its potential therapeutic applications in various scientific research studies. In particular, it has been investigated for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
Propriétés
Formule moléculaire |
C18H18ClNO2S |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
2-(5-chloro-2-phenylsulfanylphenyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H18ClNO2S/c19-15-6-7-17(23-16-4-2-1-3-5-16)14(12-15)13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Clé InChI |
JDPRRMAZESTLSJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)


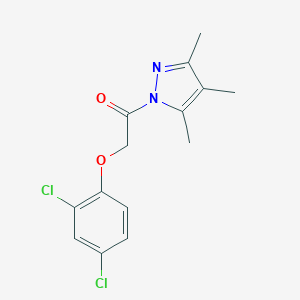

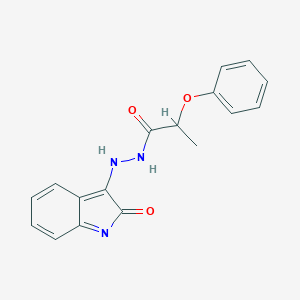
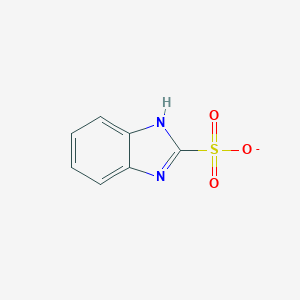
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

